molecular formula C13H11NO2S B1332622 1-(Benzylsulfanyl)-4-nitrobenzene CAS No. 27691-43-6

1-(Benzylsulfanyl)-4-nitrobenzene

Cat. No. B1332622
CAS RN: 27691-43-6
M. Wt: 245.3 g/mol
InChI Key: OIWYQDTUUYUAOX-UHFFFAOYSA-N
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Description

The compound "1-(Benzylsulfanyl)-4-nitrobenzene" is a chemical species that is not directly mentioned in the provided papers. However, the papers discuss various nitrobenzene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis and crystal structures of related compounds such as 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and its isomer are detailed, which may share some characteristics with "1-(Benzylsulfanyl)-4-nitrobenzene" .

Synthesis Analysis

The synthesis of nitrobenzene derivatives can involve various chemical reactions. For example, the reaction of 4′-nitrobenzenesulfenanilide (NBSA) with hydrobromic acid leads to the formation of 2-bromoalkyl phenyl sulfides, which could be related to the synthesis pathway of benzylsulfanyl nitrobenzene derivatives . Additionally, benzo[b]thiophen-3-ylacetonitriles react with nitrobenzene derivatives to form benzothienoquinolines, indicating that nitroarenes can be functionalized through annulation reactions .

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be complex, with various substituents affecting the overall conformation. For instance, the crystal structure of a related compound, 2-(4′-carbomethoxy-2′-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, shows a twist-nitro-proximal conformation, which could be indicative of the structural behavior of "1-(Benzylsulfanyl)-4-nitrobenzene" . The dihedral angles between the benzene rings in the isomers of 3-nitrobenzotrifluoride also provide insights into the possible conformations of benzylsulfanyl nitrobenzene compounds .

Chemical Reactions Analysis

Nitrobenzene derivatives can undergo various chemical reactions. The papers describe nucleophilic substitution reactions where N- and S-containing groups are introduced into the benzene ring . This suggests that "1-(Benzylsulfanyl)-4-nitrobenzene" could also participate in similar reactions, potentially leading to a wide range of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as nitro and sulfanyl can activate halogen substituents towards nucleophilic attack . The crystal packing and hydrogen bonding patterns observed in the structures of these compounds can also affect their solubility, melting points, and stability . The triazolium 4-nitrobenzenesulfonate monohydrate provides an example of how hydrogen bonding can form a two-dimensional network, which could be relevant to the properties of "1-(Benzylsulfanyl)-4-nitrobenzene" .

Scientific Research Applications

Electrochemical Reduction and Properties

  • Electrochemical Behavior : The electrochemical reduction of nitrobenzene derivatives has been studied, revealing insights into their reduction mechanisms. For instance, Silvester et al. (2006) investigated the reductions of nitrobenzene and 4-nitrophenol, finding a reversible reduction by one electron followed by a chemically irreversible step for nitrobenzene (Silvester et al., 2006).

Synthesis and Preparation

  • Preparation Techniques : Blanksma (2010) explored the preparation of 1-alkoxy-2-amino-4-nitrobenzenes, which provides a foundation for understanding the synthesis of related compounds like 1-(Benzylsulfanyl)-4-nitrobenzene (Blanksma, 2010).

Oxidation and Chemical Reactivity

  • Oxidation Processes : Loginova et al. (2011) studied the oxidation of various sulfides, including 1-butylsulfanyl-4-nitrobenzene, to their corresponding sulfoxides. This highlights the potential for 1-(Benzylsulfanyl)-4-nitrobenzene in oxidation reactions (Loginova et al., 2011).

Luminescent Sensing Applications

  • Sensing Capabilities : Xu et al. (2020) and Guo et al. (2017) explored the use of nitrobenzene derivatives in luminescent sensing, demonstrating their potential in detecting various ions and organic compounds in environmental samples (Xu et al., 2020), (Guo et al., 2017).

Photocatalytic and Kinetic Studies

  • Photocatalytic Degradation : Chen and Liu (2021) investigated the photocatalytic degradation of nitrobenzene, which could be relevant for understanding the behavior of 1-(Benzylsulfanyl)-4-nitrobenzene in similar conditions (Chen & Liu, 2021).
  • Kinetic Analysis : Harikumar and Rajendran (2014) conducted a kinetic study on the preparation of nitrobenzene derivatives, providing insights into the reaction mechanisms that could be applicable to 1-(Benzylsulfanyl)-4-nitrobenzene (Harikumar & Rajendran, 2014).

Structural and Reactivity Correlation

  • Structure-Reactivity Relationship : Padmanabhan et al. (1987) examined the structure-reactivity correlation in aromatic nitro compounds, which can aid in understanding the reactivity of 1-(Benzylsulfanyl)-4-nitrobenzene (Padmanabhan et al., 1987).

Industrial and Environmental Applications

  • Nitrobenzene Production : Research by Agustriyanto et al. (2017) on the production of nitrobenzene provides context for the industrial relevance of such compounds, including potential derivatives like 1-(Benzylsulfanyl)-4-nitrobenzene (Agustriyanto et al., 2017).

properties

IUPAC Name

1-benzylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWYQDTUUYUAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363330
Record name 1-(benzylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylsulfanyl)-4-nitrobenzene

CAS RN

27691-43-6
Record name 1-(benzylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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